molecular formula C16H23NOS B11962367 Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- CAS No. 14182-66-2

Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)-

Cat. No.: B11962367
CAS No.: 14182-66-2
M. Wt: 277.4 g/mol
InChI Key: QMEWZXJKVNVIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- is an organic compound with the molecular formula C16-H23-N-O-S and a molecular weight of 277.46 . This compound features a morpholine ring substituted with a p-tert-butylphenylthioacetyl group, making it a unique derivative of morpholine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine derivatives typically involves the reaction of morpholine with various reagents. For Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)-, a common synthetic route involves the reaction of morpholine with p-tert-butylphenylthioacetyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of morpholine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the morpholine ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Scientific Research Applications

Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, which lacks the p-tert-butylphenylthioacetyl group.

    Thiophene derivatives: Compounds with similar sulfur-containing groups.

    Acetylated amines: Compounds with similar acetyl groups.

Uniqueness

Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- is unique due to the presence of both the morpholine ring and the p-tert-butylphenylthioacetyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

14182-66-2

Molecular Formula

C16H23NOS

Molecular Weight

277.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-1-morpholin-4-ylethanethione

InChI

InChI=1S/C16H23NOS/c1-16(2,3)14-6-4-13(5-7-14)12-15(19)17-8-10-18-11-9-17/h4-7H,8-12H2,1-3H3

InChI Key

QMEWZXJKVNVIJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=S)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.